molecular formula C11H10O3S B3338029 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid CAS No. 832740-66-6

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid

Cat. No.: B3338029
CAS No.: 832740-66-6
M. Wt: 222.26 g/mol
InChI Key: ZQZASOZGACCPDV-UHFFFAOYSA-N
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Description

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both furan and thiophene rings in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid typically involves the condensation of appropriate furan and thiophene derivatives. One common method includes the use of a condensation reaction between a furan derivative and a thiophene derivative under acidic or basic conditions. The reaction may involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with only the thiophene ring.

    Furan-2-carboxylic acid: Contains only the furan ring.

    5-Methylfuran-2-carboxylic acid: Similar structure but lacks the thiophene ring

Uniqueness

This dual-ring structure allows for diverse reactivity and functionality, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-6-5-9(11(12)13)15-10(6)8-4-3-7(2)14-8/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZASOZGACCPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(C=C(S2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid
Reactant of Route 2
4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid
Reactant of Route 3
4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid
Reactant of Route 4
4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid
Reactant of Route 6
4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid

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